4-Chlorophthalimide

Overview

Description

4-Chlorophthalimide is a chemical compound used in various scientific experiments and industries . It is also known by its synonyms 4-chlorophthalimide .

Synthesis Analysis

4-Chlorophthalimide can be synthesized by various methods. One method involves the use of a MnO2 catalyst, 1-indanone, ammonia water, and chlorobenzene . Another method involves the aromatic nucleophilic substitution reaction of isomeric N-(4-mercaptophenyl)-3-chlorophthalimide and/or N-(4-mercaptophenyl)-4-chlorophthalimide .Molecular Structure Analysis

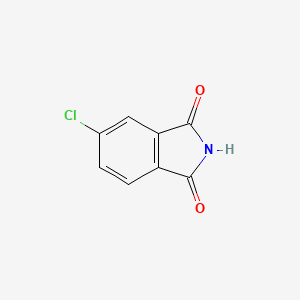

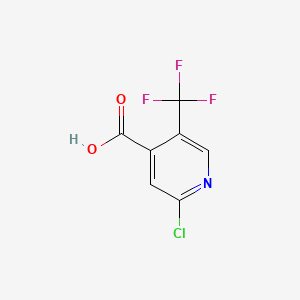

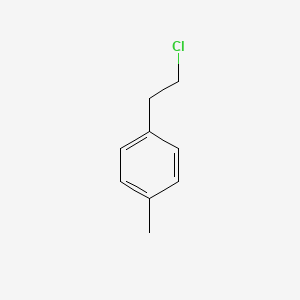

The molecular formula of 4-Chlorophthalimide is C8H4ClNO2 . Its molecular weight is 181.58 .Chemical Reactions Analysis

4-Chlorophthalimide can participate in various chemical reactions. For instance, it can be used in the synthesis of isomeric poly(thioether imide)s (PTIs) containing thioether linkages . It can also be used in the synthesis of diverse N,N′-disubstituted guanidines .Physical And Chemical Properties Analysis

4-Chlorophthalimide appears as a slight yellow crystalline powder . It has a density of 1.519±0.06 g/cm3 and a melting point of 210 °C .Scientific Research Applications

1. Synthesis of High Performance Poly (Thioether Imide)s

- Summary of Application: 4-Chlorophthalimide is used in the synthesis of high performance poly (thioether imide)s via aromatic nucleophilic substitution reaction of isomeric AB-type monomers . These polymers are known for their excellent thermo oxidative stability, good chemical resistance, and exceptional mechanical properties .

- Methods of Application: The synthesis involves an aromatic nucleophilic substitution reaction of isomeric N - (4-mercaptophenyl)-3-chlorophthalimide and/or N - (4-mercaptophenyl)-4-chlorophthalimide .

- Results or Outcomes: The inherent viscosities of these polymers were in the range of 0.38–0.42 dL/g. The glass transition temperature increased with increasing the content of 3-substituted phthalimide unit in the polymer backbone. The 5 % weight loss temperatures of isomeric PTIs ( a – e) were 506–531 °C in nitrogen and 509–536 °C in air, respectively .

2. Oxidizing Reagent

- Summary of Application: 4-Chlorophthalimide in anhydrous acetic acid serves as a useful oxidizing reagent for use in various direct titrimetric analyses .

- Methods of Application: 4-Chlorophthalimide can be synthesized by reacting phthalimide, t-butyl hypochlorite, water and t-butyl alcohol .

3. Synthesis of Diverse Guanidines

- Summary of Application: A sequential one-pot approach towards N, N ′-disubstituted guanidines from 4-Chlorophthalimide, isocyanides and amines is reported .

- Methods of Application: This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .

4. Synthesis of α-amino acetal

5. Synthesis of α-amino nitro compounds

- Summary of Application: 4-Chlorophthalimide can be used in the synthesis of α-amino nitro compounds .

6. Synthesis of vicinal diamine

7. Synthesis of α-amino acetal

8. Synthesis of α-amino nitro compounds

- Summary of Application: 4-Chlorophthalimide can be used in the synthesis of α-amino nitro compounds .

9. Synthesis of vicinal diamine

Safety And Hazards

properties

IUPAC Name |

5-chloroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJNRQSGJHVURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282646 | |

| Record name | 4-chlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophthalimide | |

CAS RN |

7147-90-2 | |

| Record name | 7147-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3024673.png)

![Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B3024694.png)